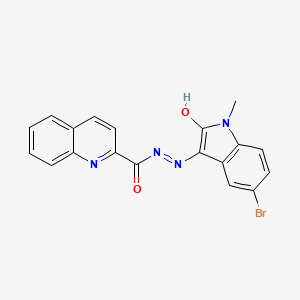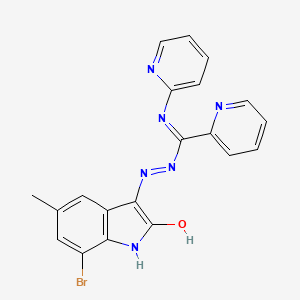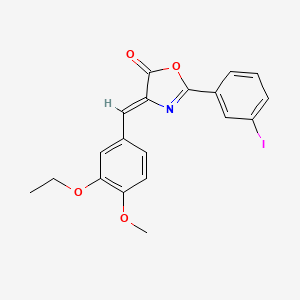![molecular formula C21H33N3S2 B6014993 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6014993.png)
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as DTDP-MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology.
Mecanismo De Acción
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine acts as a partial agonist at serotonin and dopamine receptors, which means that it can both activate and block these receptors depending on the concentration of the compound. This mechanism of action is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. In addition, this compound has been found to enhance the release of acetylcholine, a neurotransmitter that is involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments, including its high affinity for serotonin and dopamine receptors, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Future research on 1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine could focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, further investigation is needed to determine the optimal dosage and administration route for this compound, as well as its long-term safety and efficacy. Finally, research could explore the development of new derivatives of this compound with improved pharmacological properties.
In conclusion, this compound is a chemical compound that has shown potential for use in the treatment of various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to fully understand the potential of this compound and to develop new derivatives with improved pharmacological properties.
Métodos De Síntesis
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 2-methylphenylpiperazine, followed by the reaction with 1,4-dithiepan-6-ol. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
1-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as depression, anxiety, and schizophrenia. Research has shown that this compound has an affinity for serotonin and dopamine receptors, which are involved in regulating mood, behavior, and cognitive function.
Propiedades
IUPAC Name |
1-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3S2/c1-18-5-2-3-7-21(18)23-11-9-22(10-12-23)19-6-4-8-24(15-19)20-16-25-13-14-26-17-20/h2-3,5,7,19-20H,4,6,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAOAGBIVNDVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C4CSCCSC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)
![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)

![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
![N-benzyl-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6014932.png)

![3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
![4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
![7-(2-phenylethyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6014975.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B6014984.png)
![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6014995.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl]-2-(benzylthio)acetamide](/img/structure/B6014999.png)